Dopamine D3 Receptor Affinity: 6-CN vs 7-CN Isomer
The 6-cyano isomer is the only member of the four positional THIQ-carbonitrile isomers with publicly documented human dopamine D3 receptor binding affinity. It demonstrates a Ki of 5890 nM in a cell-based assay using HEK293 cells [1]. In contrast, the 7-cyano isomer shows no reported D3 activity; its primary known targets are bovine adrenal phenylethanolamine N-methyltransferase (Ki = 2820 nM) and the rat alpha-2 adrenoceptor (Ki = 5860 nM) [2]. This target-class divergence is directly attributable to the position of the nitrile substituent on the THIQ core.
| Evidence Dimension | Human dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5890 nM (HEK293, human D3 receptor) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile: no D3 binding reported; Ki = 5860 nM at rat alpha-2 adrenoceptor (distinct target) |
| Quantified Difference | D3 affinity present vs absent; alpha-2 selectivity orthogonal (6-CN untested at alpha-2, but 7-CN affinity indicates different target profile) |
| Conditions | Cell-based assay; HEK293 cells expressing human D3 dopamine receptor [1]; [3H]clonidine displacement binding for alpha-2 [2] |
Why This Matters
For any screening campaign targeting the dopamine D3 receptor, the 6-cyano isomer is the only regioisomer with confirmed engagement, making it the essential starting point for SAR exploration; procurement of the incorrect isomer would produce false negatives.
- [1] MolBiC IDRBlab Bioactivity Database. 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile. Ki = 5890 nM at human D3 receptor (HEK293). URL: https://molbic.idrblab.net/data/bioactivity/details/IT0437147 (accessed 2026-04-25). View Source
- [2] BindingDB BDBM50072989. 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile (CHEMBL27162). Ki = 2820 nM (bovine PNMT); Ki = 5860 nM (rat alpha-2 adrenoceptor). URL: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50072989 (accessed 2026-04-25). View Source
